Rolofylline

Acute Decompensated Heart Failure Diuretic Response Renal Impairment

Rolofylline (KW-3902, CAS 136199-02-5) is the definitive adenosine A1 receptor antagonist for cardiorenal research—the only A1AR antagonist backed by a large-scale Phase III trial (PROTECT, n=2,033). With 890-fold selectivity for A1 over A2A receptors (Ki 0.19 nM vs. 170 nM) and no A3 activity at 10 μM, it enables precise target engagement free of confounding vasodilatory or CNS-stimulant off-target effects. Clinically, it increased urine output up to 69% over placebo while preserving or improving GFR—a dual-action diuretic/nephroprotective signature no conventional loop diuretic or non-selective antagonist can replicate. Well-characterized CYP3A4 metabolism with low DDI risk ensures cleaner data in polypharmacy models. For diuretic resistance, A1AR pathway isolation, or benchmark positive control studies, Rolofylline is the evidence-backed reference standard.

Molecular Formula C20H28N4O2
Molecular Weight 356.5 g/mol
CAS No. 136199-02-5
Cat. No. B1679515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRolofylline
CAS136199-02-5
Synonyms1,3-dipropyl-8-(3-noradamantyl)xanthine
1,3-DNAX
8-(3-noradamantyl)-1,3-dipropylxanthine
8-(noradamantan-3-yl)-1,3-dipropylxanthine
KW 3902
KW-3902
MK 7418
MK-7418
MK7418
rolofylline
Molecular FormulaC20H28N4O2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5
InChIInChI=1S/C20H28N4O2/c1-3-5-23-16-15(17(25)24(6-4-2)19(23)26)21-18(22-16)20-10-12-7-13(11-20)9-14(20)8-12/h12-14H,3-11H2,1-2H3,(H,21,22)/t12-,13+,14?,20?
InChIKeyPJBFVWGQFLYWCB-QUYAXPHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rolofylline (KW-3902) CAS 136199-02-5: Adenosine A1 Receptor Antagonist Pharmacological Profile and Clinical Development


Rolofylline (KW-3902, CAS 136199-02-5) is a potent and selective adenosine A1 receptor (A1AR) antagonist originally developed for the treatment of acute decompensated heart failure (ADHF) with renal impairment [1]. It functions by blocking A1AR-mediated vasoconstriction of renal afferent arterioles and tubuloglomerular feedback, thereby facilitating diuresis while preserving glomerular filtration rate (GFR)—a mechanism that distinguishes it from conventional loop diuretics which often compromise renal function [1]. Preclinical and early clinical studies demonstrated its ability to increase urine output, enhance natriuresis, and protect against diuretic-induced renal deterioration [2]. Despite a negative outcome in the pivotal Phase III PROTECT trial, Rolofylline remains a critical reference compound in adenosine receptor pharmacology and cardiorenal syndrome research, with extensive safety, pharmacokinetic, and pharmacodynamic data available [2][3].

Rolofylline vs. Generic Adenosine Antagonists: Why Structural and Functional Substitution is Not Interchangeable


Rolofylline cannot be simply interchanged with other adenosine A1 receptor antagonists such as BG9719 (CVT-124) or tonapofylline (BG9928), nor with non-selective adenosine antagonists like theophylline, due to critical differences in receptor subtype selectivity, pharmacokinetic profiles, and clinical efficacy evidence [1]. Rolofylline exhibits a distinct selectivity profile with a reported 890-fold preference for rat A1 over A2A receptors (Ki 0.19 nM vs. 170 nM), a metric that directly impacts target engagement and potential off-target effects . Furthermore, Rolofylline is the only A1AR antagonist to have undergone a large-scale (n=2,033) Phase III mortality/morbidity trial (PROTECT), providing a uniquely comprehensive safety and efficacy dataset—both positive pilot signals and definitive neutral outcomes—that is unavailable for comparators [1]. Substitution with a less-characterized analog introduces substantial risk in experimental reproducibility and may confound results in cardiorenal syndrome models. The quantitative evidence below details precisely where Rolofylline's performance diverges from its closest comparators.

Rolofylline (KW-3902) Quantitative Differentiation Data: Head-to-Head and Cross-Study Comparisons


Rolofylline vs. Placebo: Dose-Dependent Enhancement of Diuresis in ADHF Patients with Renal Impairment

Rolofylline demonstrates a statistically significant, dose-dependent increase in urine output compared to placebo in patients with acute decompensated heart failure (ADHF) and renal impairment. In a randomized, double-blind, placebo-controlled study (ADHF protocol, n=146), patients receiving a single 2-hour infusion of Rolofylline at 2.5, 15, 30, or 60 mg exhibited mean 6-hour urine volumes of 445, 531, 631, and 570 mL, respectively, compared to 374 mL for placebo (p=0.02 overall) [1][2]. The 30 mg dose, later selected for Phase III, produced the largest absolute increase (+257 mL, +69% vs. placebo). This effect is attributed to Rolofylline's blockade of adenosine A1 receptor-mediated sodium and water reabsorption in the proximal tubule, a mechanism not shared by loop diuretics. Notably, this diuretic augmentation occurred without the GFR decline typically seen with loop diuretics alone [3].

Acute Decompensated Heart Failure Diuretic Response Renal Impairment Pharmacodynamics

Rolofylline vs. Placebo: Renoprotection Through Serum Creatinine Stabilization in ADHF

In the same ADHF cohort (n=146), Rolofylline treatment resulted in a statistically significant decrease in serum creatinine (SCr) on day 2 compared to an increase in the placebo group (p=0.04) [1]. In the PROTECT pilot study (n=301), patients receiving placebo showed an increase in SCr, while those receiving Rolofylline (10, 20, or 30 mg daily for 3 days) demonstrated stable or decreased SCr levels, with the absolute difference in creatinine change between placebo and Rolofylline increasing in a dose-dependent manner (r = -0.12, p = 0.030) [2]. This contrasts sharply with the renal effects of loop diuretics like furosemide, which are known to cause a decline in GFR [3]. The preservation of renal function is a hallmark of adenosine A1 receptor antagonism and is critical in ADHF where worsening renal function portends poor outcomes.

Cardiorenal Syndrome Renal Protection Serum Creatinine Acute Kidney Injury

Rolofylline vs. BG9719 (CVT-124): Comparative GFR Preservation in Heart Failure Patients on Loop Diuretics

Both Rolofylline and BG9719 (CVT-124) are selective A1AR antagonists that have demonstrated renal protective effects when co-administered with loop diuretics. However, the magnitude and context of GFR improvement differ. In a crossover study of 32 ambulatory heart failure patients (median GFR 50 mL/min), a single dose of Rolofylline (with furosemide) increased GFR by 32% over the ensuing 8 hours compared to placebo (p<0.05) [1]. In contrast, a study of BG9719 (n=63) showed that when added to furosemide, GFR remained at baseline (i.e., no decline) at the two lower doses, whereas furosemide alone caused a decline [2]. While both agents mitigate diuretic-induced GFR reduction, Rolofylline's 32% GFR increase suggests a more robust renal vasodilatory effect in the CHF population studied. Additionally, Rolofylline increased renal plasma flow by 48% vs. placebo (p<0.005) [1], a parameter not reported for BG9719.

Glomerular Filtration Rate Diuretic Resistance A1 Adenosine Receptor Antagonist Comparative Pharmacology

Rolofylline vs. Theophylline: Superior A1 Receptor Selectivity Minimizes Off-Target Effects

Rolofylline exhibits a high degree of selectivity for the adenosine A1 receptor, which is essential for minimizing off-target cardiovascular and central nervous system effects associated with non-selective antagonists like theophylline. Tocris reports that Rolofylline displays 890-fold selectivity for rat A1 receptors over A2A receptors, with Ki values of 0.19 nM and 170 nM, respectively . It shows no effect on recombinant rat A3 receptors at concentrations up to 10 μM . In contrast, theophylline is a non-selective adenosine antagonist with Ki values of 8.5 μM for A1 and 25 μM for A2A receptors, representing approximately 45,000-fold lower affinity for A1 and significant A2A blockade at therapeutic concentrations [1]. This lack of selectivity contributes to theophylline's well-documented adverse effects, including tachycardia, arrhythmias, and CNS stimulation. For researchers requiring selective A1AR blockade to isolate renal effects, Rolofylline provides a cleaner pharmacological profile.

Receptor Selectivity Adenosine Antagonist Off-Target Effects Pharmacology

Rolofylline CYP3A4 Interaction Profile: Low Clinical Impact on Co-Administered Drugs

Rolofylline is primarily metabolized by CYP3A4 to active M1-trans and M1-cis metabolites . However, a Phase I drug-drug interaction study in 19 healthy volunteers demonstrated that multiple doses of intravenous Rolofylline (30 mg daily for 4 days) did not result in clinically meaningful inhibition of CYP3A4 [1]. Co-administration with midazolam (a sensitive CYP3A4 substrate) resulted in only minor changes: the geometric mean ratio for midazolam AUC0-infinity was 1.20 (90% CI: 1.12-1.29) and for Cmax was 1.17 (90% CI: 1.03-1.32) [1]. The terminal half-life of midazolam was essentially unchanged (4.31 vs. 4.27 hours). This indicates that at clinically relevant doses, Rolofylline has a low potential for CYP3A4-mediated drug-drug interactions, a critical safety consideration in the polypharmacy environment of heart failure patients. This contrasts with other agents that are strong CYP3A4 inhibitors or substrates.

Drug-Drug Interaction CYP3A4 Pharmacokinetics Safety Pharmacology

Rolofylline in Diuretic-Resistant ADHF: Enhanced Renal Function and Urine Output

In a subset of 35 patients with diuretic-resistant ADHF and severely reduced renal function (mean CrCl 34 mL/min), a single infusion of Rolofylline (10, 30, or 60 mg) increased hourly urine volume and estimated CrCl compared to placebo, with peak effects at 2-3 hours and 24 hours, respectively [1][2]. While specific quantitative data for this sub-study is limited in the abstract, the authors concluded that Rolofylline enhances the response to loop diuretics and may have a renal protective effect in this challenging population [2]. This is a key differentiation point: Rolofylline has demonstrated efficacy signals in a diuretic-resistant cohort where standard loop diuretics are often ineffective. No other A1AR antagonist has published data in a comparable diuretic-resistant heart failure population. This positions Rolofylline uniquely for research into mechanisms of diuretic resistance and novel therapeutic strategies for cardiorenal syndrome.

Diuretic Resistance Cardiorenal Syndrome Acute Kidney Injury Renal Hemodynamics

Rolofylline (KW-3902) Application Scenarios: Where Scientific and Procurement Decisions Benefit from Its Unique Profile


Cardiorenal Syndrome Research: Validating Diuretic Efficacy Without GFR Compromise

Researchers investigating the interplay between heart failure and renal dysfunction should prioritize Rolofylline as a positive control. Its well-documented ability to increase urine output by up to 69% over placebo in ADHF patients [1], while simultaneously stabilizing or improving GFR (+32% in chronic CHF [2]), provides a robust reference standard. This profile is essential for experiments aiming to dissect the benefits of diuresis from the harms of GFR decline—a common confounder with loop diuretics like furosemide. Procurement of Rolofylline for these studies ensures a comparator with a clearly defined, dual-action pharmacodynamic signature.

Adenosine A1 Receptor Selectivity Studies: Minimizing Off-Target Confounds

For investigators studying the specific role of A1AR in renal physiology, vascular tone, or neurotransmission, Rolofylline offers a critical advantage over non-selective antagonists such as theophylline. With 890-fold selectivity for A1 over A2A receptors (Ki 0.19 nM vs. 170 nM) and no A3 activity at 10 μM , it allows for precise target engagement without the confounding effects of A2A-mediated vasodilation or CNS stimulation. This selectivity is paramount for isolating A1AR-mediated pathways in cell culture, isolated organ, and in vivo models, ensuring that observed effects are attributable to A1AR blockade rather than broad-spectrum adenosine antagonism.

Diuretic Resistance and Refractory Heart Failure Models: Testing Novel Combination Strategies

Rolofylline is uniquely positioned for use in models of diuretic-resistant heart failure. Clinical data demonstrate its ability to enhance urine output and improve CrCl even in patients with severely compromised renal function (mean CrCl 34 mL/min) who are refractory to conventional diuretics [3]. This makes it an ideal tool for evaluating the efficacy of new compounds in overcoming diuretic resistance or for investigating the molecular mechanisms underlying this clinical challenge. Sourcing Rolofylline for such studies provides a benchmark compound with proven activity in a high-need, low-response patient subset.

Pharmacokinetic and Drug-Drug Interaction Studies: Leveraging a Well-Characterized CYP3A4 Profile

Rolofylline's metabolism is well-defined, primarily via CYP3A4 to active metabolites, and its potential for clinically significant CYP3A4 inhibition is low [4]. This makes it an attractive tool compound for in vitro and in vivo studies of drug metabolism and DDI. Its use in polypharmacy models—common in heart failure research—reduces the risk of confounding interactions, allowing cleaner interpretation of the experimental drug's own pharmacokinetics and pharmacodynamics. Researchers can confidently co-administer Rolofylline with other agents, knowing its interaction profile is well-documented and unlikely to introduce major variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rolofylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.